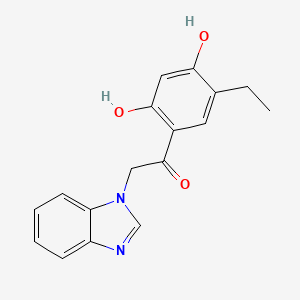
2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, also known as BIE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BIE is a synthetic compound that was first synthesized in 2005 and has since been studied extensively for its potential applications in medicinal chemistry, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Rashid et al. (2014) explores the anticancer properties of benzimidazole derivatives, specifically focusing on their in-vitro anticancer activity against various human cancer cell lines. One of the compounds showed significant growth inhibition across all human cell lines, indicating its potential as a novel anticancer agent (Rashid, Husain, Shaharyar, & Sarafroz, 2014).
Immunomodulatory Effects
Abdel‐Aziz et al. (2011) synthesized thiazolo[3,2-a]benzimidazole derivatives and evaluated their immunosuppressive and immunostimulatory effects. The study found these compounds to be potent in modulating immune responses, highlighting their potential in immunotherapy (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Catalytic and Electrochemical Properties
Karaoğlu et al. (2016) investigated the synthesis of benzimidazole ligands and their copper(II) complexes, focusing on their catalytic and electrochemical properties. This research is relevant in the context of developing new materials with unique electrochemical behaviors (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).
Antimicrobial Activity
Research by Salahuddin et al. (2017) highlights the antimicrobial properties of benzimidazole derivatives. These compounds showed significant activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Synthesis of Heterocycles
Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This research is significant for the development of new synthetic pathways in organic chemistry (Darweesh, Mekky, Salman, & Farag, 2016).
Optical and Electrical Properties
Anand and Muthusamy (2018) conducted a study on benzimidazole monomers and their oligomers, examining their optical, electrical, electrochemical, and thermal properties. This research contributes to the understanding of the material properties of benzimidazole-based compounds (Anand & Muthusamy, 2018).
Pharmacological Evaluation
Bassyouni et al. (2012) synthesized novel benzimidazole derivatives and evaluated their antimicrobial activity against various pathogenic bacteria. The study provided insights into the potential pharmacological applications of these compounds (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).
Excited State Intramolecular Proton Transfer
Svechkarev et al. (2008) investigated a benzimidazole derivative of 3-hydroxychromone, focusing on its excited state intramolecular proton transfer mechanisms. This research contributes to the field of photochemistry and photophysics (Svechkarev, Baumer, Syzova, & Doroshenko, 2008).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-7-12(16(21)8-15(11)20)17(22)9-19-10-18-13-5-3-4-6-14(13)19/h3-8,10,20-21H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDCTPSRBMFVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

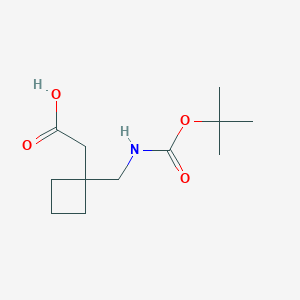
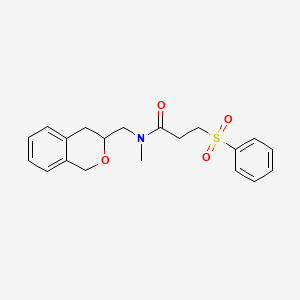
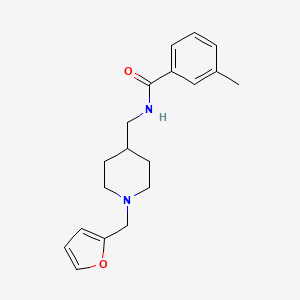
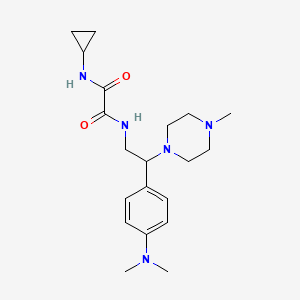
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2435398.png)
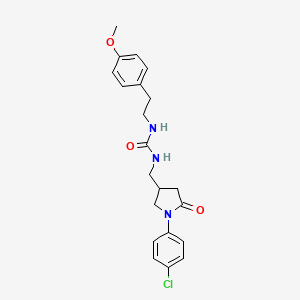
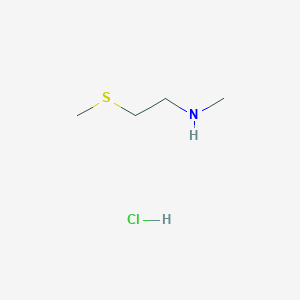
![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)

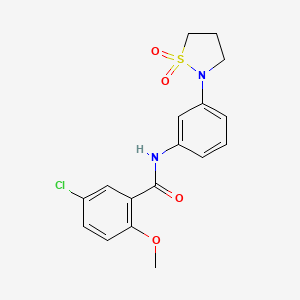
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)